molecular formula C10H5ClF7NO B14160152 N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 106376-36-7

N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B14160152
CAS No.: 106376-36-7
M. Wt: 323.59 g/mol
InChI Key: UJBGCMKVPMWSOM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a heptafluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 3-chloroaniline with heptafluorobutyric anhydride. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 3-chloroaniline in dichloromethane.
  • Slowly add heptafluorobutyric anhydride to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product using column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted chlorophenyl derivatives.

    Reduction Reactions: Products include amines or alcohols.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but contains a nitrobenzamide group instead of a heptafluorobutanamide moiety.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains dichlorobenzamide groups and is used in different applications.

Uniqueness

N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

106376-36-7

Molecular Formula

C10H5ClF7NO

Molecular Weight

323.59 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C10H5ClF7NO/c11-5-2-1-3-6(4-5)19-7(20)8(12,13)9(14,15)10(16,17)18/h1-4H,(H,19,20)

InChI Key

UJBGCMKVPMWSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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